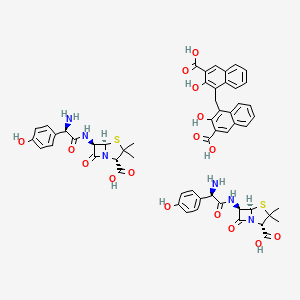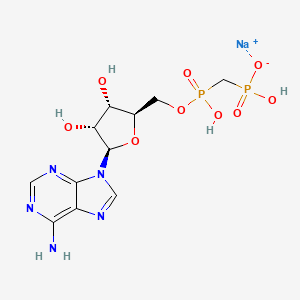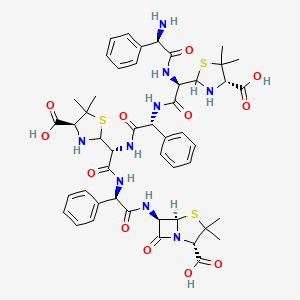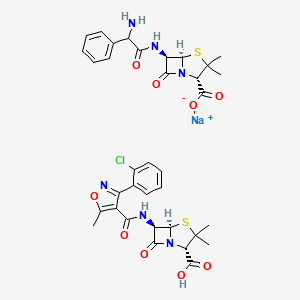
Arformoterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arformoterol is a long-acting beta-2 adrenergic agonist and bronchodilator used primarily for the treatment of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is the (R,R)-enantiomer of formoterol, which means it is a specific stereoisomer of formoterol that has greater potency and efficacy in relaxing bronchial muscles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of arformoterol involves several key steps:
Reductive Amination: 4-methoxyphenyl acetone is reacted with an amine under conditions of reductive amination to produce an intermediate compound.
Condensation: The intermediate is then condensed with an α-haloketone to form another intermediate.
Reduction: This intermediate undergoes reduction to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the preparation of this compound L-(+)-tartrate via this compound D-(-)-tartrate . This process ensures the production of the desired enantiomer with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Arformoterol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized products.
Reduction: The synthesis of this compound itself involves reduction steps.
Substitution: Certain functional groups in this compound can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and other peroxides.
Reducing Agents: Hydrogenation catalysts and hydrogen-donating compounds are used in the reduction steps.
Major Products: The major products formed from these reactions include various intermediates and the final this compound compound .
Aplicaciones Científicas De Investigación
Arformoterol has a wide range of scientific research applications:
Mecanismo De Acción
Arformoterol works by selectively binding to beta-2 adrenergic receptors in the bronchial smooth muscle . This binding activates adenylate cyclase, which increases cyclic AMP levels, leading to relaxation of bronchial muscles and improved airflow . The (R,R)-enantiomer of formoterol, which is this compound, has a two-fold greater potency than the racemic mixture .
Comparación Con Compuestos Similares
Formoterol: Arformoterol is the (R,R)-enantiomer of formoterol, making it more potent.
Albuterol: Another beta-2 adrenergic agonist, but with a shorter duration of action compared to this compound.
Salmeterol: A long-acting beta-2 agonist like this compound, but with different pharmacokinetic properties.
Uniqueness: this compound’s uniqueness lies in its higher potency and longer duration of action compared to other beta-2 agonists. Its specific enantiomeric form provides more effective bronchodilation with potentially fewer side effects .
Propiedades
Número CAS |
1254575-18-2 |
|---|---|
Fórmula molecular |
C23H28N2O8 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,19+;/m1./s1 |
Clave InChI |
ZDUPYZMAPCZGJO-QVVSPZKGSA-N |
SMILES |
O=CNC1=CC([C@@H](O)CN[C@H](C)CC2=CC=C(OC)C=C2)=CC=C1O.O=C(O)/C=C\C(O)=O |
SMILES isomérico |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Arformoterol Maleate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid](/img/structure/B605493.png)





